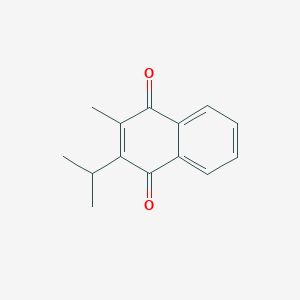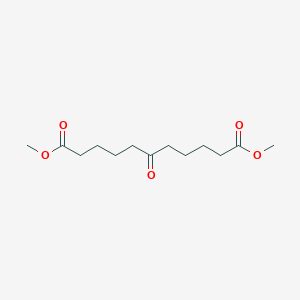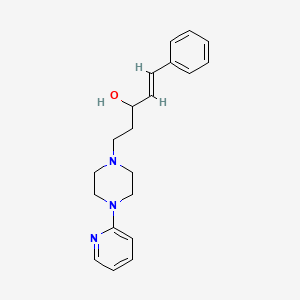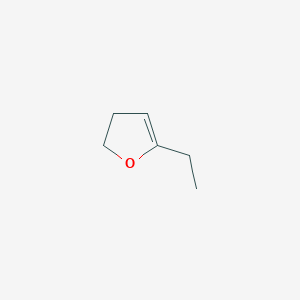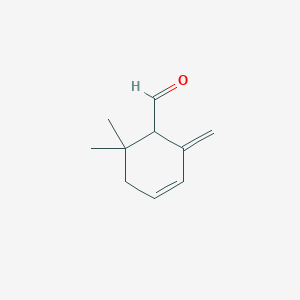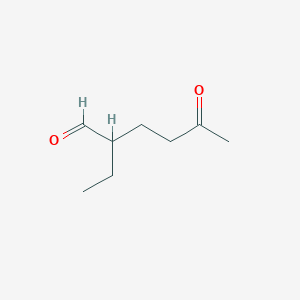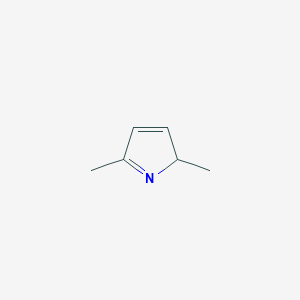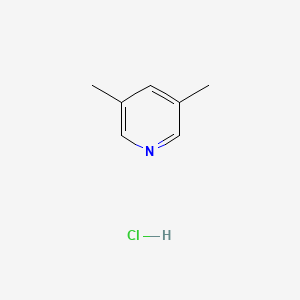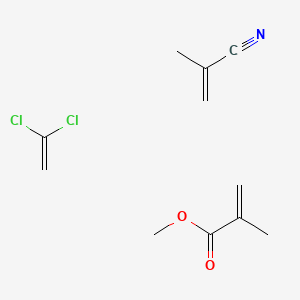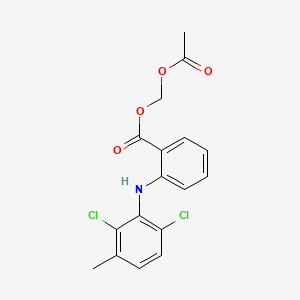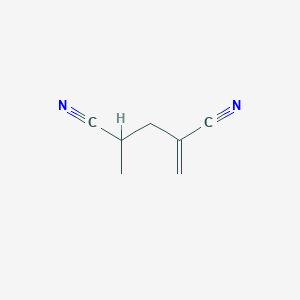![molecular formula C15H28O B14681077 1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol CAS No. 39510-27-5](/img/structure/B14681077.png)
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol is a complex organic compound with the molecular formula C15H26O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: A structurally similar compound with a double bond in place of the hydroxyl group.
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another related compound with a similar spirocyclic structure.
Uniqueness
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and enables specific chemical reactions that are not possible with its analogs.
Properties
CAS No. |
39510-27-5 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
1,8-dimethyl-4-propan-2-ylspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C15H28O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h10-14,16H,5-9H2,1-4H3 |
InChI Key |
QBNIXZPUCYVVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1O)C(CCC2C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


